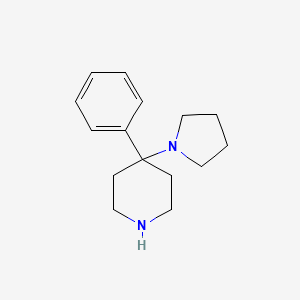
4-Phenyl-4-(pyrrolidin-1-yl)piperidine
描述
4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a pyrrolidine ring
准备方法
One common synthetic route involves the reaction of 4-phenylpiperidine with pyrrolidine under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
化学反应分析
4-Phenyl-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
科学研究应用
4-Phenyl-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or mechanical properties.
作用机制
The mechanism of action of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
4-Phenyl-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
4-(Pyrrolidin-1-yl)piperidine: Lacks the phenyl group, affecting its interaction with molecular targets.
4-Phenyl-4-(morpholin-1-yl)piperidine: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in its chemical reactivity and biological activity.
生物活性
4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring substituted with a phenyl group and a pyrrolidine moiety. Its molecular formula is , indicating the presence of two nitrogen atoms, which contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In a study evaluating various pyrrolidine derivatives, some compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.005 | S. aureus |
| Other Pyrrolidine Derivative | 0.020 | E. coli |
2. Anticancer Activity
Piperidine derivatives are being explored as potential anticancer agents. Specifically, studies have shown that this compound can inhibit cancer cell proliferation in vitro. The mechanism involves interaction with specific cellular pathways that regulate cell growth and apoptosis .
In a comparative study, several analogs were synthesized and tested for their cytotoxic effects on various cancer cell lines, revealing IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular activity .
3. Neuropharmacological Effects
The interaction of this compound with neurotransmitter receptors suggests potential applications in psychiatry and neurology. Binding affinity studies have indicated that this compound may affect serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders such as depression and schizophrenia .
The biological activity of this compound can be attributed to its ability to modulate receptor activity in the central nervous system (CNS). The unique combination of piperidine and pyrrolidine rings enhances its binding affinity to various receptors:
Receptor Interactions
- Dopamine Receptors : Potential modulation may influence mood and behavior.
- Serotonin Receptors : Implicated in anxiety and depression management.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Anticonvulsant Activity : A study on N-substituted derivatives showed protective effects in animal models against seizures, indicating potential use in epilepsy treatment .
- Anti-inflammatory Properties : Compounds containing the pyrrolidine ring have demonstrated anti-inflammatory effects in vitro, suggesting applications in inflammatory diseases .
属性
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELGPXSFFNRYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















